molecular formula C5H8N4 B2364674 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole CAS No. 1154383-91-1

5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2364674
CAS No.: 1154383-91-1
M. Wt: 124.147
InChI Key: DKBSTNARGKVRBG-UHFFFAOYSA-N
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Description

5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of cyclopropylmethyl bromide with sodium azide to form cyclopropylmethyl azide, which then undergoes cycloaddition with a nitrile to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the tetrazole ring.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole compounds with various functional groups.

Scientific Research Applications

5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2H-tetrazole
  • 5-ethyl-2H-tetrazole
  • 5-propyl-2H-tetrazole

Comparison

5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more rigid and potentially more selective in its interactions compared to other tetrazole derivatives. The cyclopropylmethyl group also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design.

Properties

IUPAC Name

5-(cyclopropylmethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-4(1)3-5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSTNARGKVRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154383-91-1
Record name 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
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